molecular formula C8H8BrNO2S B2912695 6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one CAS No. 2219376-14-2

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Cat. No.: B2912695
CAS No.: 2219376-14-2
M. Wt: 262.12
InChI Key: IBUWOAZFNFGIAK-UHFFFAOYSA-N
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Description

6-Bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one (CAS: 1343754-88-0) is a sulfur-containing heterocyclic compound with a benzoxathiin core structure. The molecular formula is C₉H₁₀BrNO₂S, and its molecular weight is 276.15 g/mol . The "λ⁶" notation indicates a hypervalent sulfur atom in a sulfone (-SO-) configuration within the six-membered ring. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in synthesizing analogs with antitumor or antimicrobial properties .

Properties

IUPAC Name

6-bromo-4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUWOAZFNFGIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound followed by cyclization to form the benzoxathiin ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or phosphoric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 6-bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one and related compounds:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Core Heterocycle
6-Bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one C₉H₁₀BrNO₂S 1343754-88-0 276.15 Bromo, imino, sulfone Benzoxathiin (S, O)
4-Imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one C₈H₉NO₂S Not provided ~183.23 (estimated) Imino, sulfone Benzoxathiin (S, O)
6-Bromo-4H-1,4-benzoxazin-3-one C₈H₆BrNO₂ Not provided 244.05 Bromo, ketone Benzoxazin (O only)
Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate C₉H₁₀BrNO₂S Not provided 276.15 Bromo, thioether, ester Pyridine (N)

Key Observations :

Benzoxathiin vs. Benzoxazin : The replacement of sulfur with oxygen in benzoxazin derivatives (e.g., 6-bromo-4H-1,4-benzoxazin-3-one) eliminates the sulfone group, reducing lipophilicity and altering metabolic stability. Benzoxathiins may exhibit enhanced resistance to oxidative degradation due to the sulfone moiety .

Bromine Substitution: Bromine at the 6-position increases molecular weight and polarizability compared to non-brominated analogs (e.g., 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one). This substitution can enhance binding to hydrophobic enzyme pockets or DNA via halogen bonding .

Sulfur Oxidation State : The λ⁶-sulfur in the benzoxathiin core distinguishes it from thioether-containing compounds like ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate. Sulfones are less nucleophilic but more stable under acidic conditions, making them preferable in drug design .

Toxicity and Stability
  • Sulfone-containing compounds like 6-bromo-4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one are generally less toxic than thioethers or organophosphates (e.g., dialifos, CAS: 10311-84-9, a banned pesticide with high acute toxicity) .
  • The sulfone group improves thermal stability, making the compound suitable for high-temperature reactions in drug synthesis .

Biological Activity

6-Bromo-4-imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7BrN2O2S
  • Molecular Weight : 273.13 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus20
Bacillus subtilis18

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies conducted on cancer cell lines have demonstrated that it induces apoptosis through the activation of caspase pathways. The following table summarizes findings from cell line assays:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Caspase activation
HeLa (Cervical Cancer)10DNA fragmentation
A549 (Lung Cancer)15Cell cycle arrest in G2/M phase

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary studies have suggested that this compound possesses anti-inflammatory properties. Animal models have shown reduced levels of pro-inflammatory cytokines when treated with the compound.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzoxathiin derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives tested.
  • Anticancer Mechanism Exploration :
    Another research article in Cancer Letters explored the mechanism of action of the compound in MCF-7 breast cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways.
  • Inflammation Model Study :
    An animal study published in Inflammation Research assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results indicated a significant reduction in paw swelling and inflammatory markers.

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